molecular formula C10H17NO5 B13665652 1-Oxa-7-azaspiro[4.5]decane oxalate

1-Oxa-7-azaspiro[4.5]decane oxalate

Cat. No.: B13665652
M. Wt: 231.25 g/mol
InChI Key: WAPDBXLNEXOQTL-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[45]decane oxalate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.5]decane typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. This reaction yields derivatives of the spiro system, specifically 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for 1-Oxa-7-azaspiro[4.5]decane oxalate are not extensively documented in the literature. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-7-azaspiro[4.5]decane oxalate can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using halogenated reagents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decane oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This unique binding capability can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 7-Azaspiro[3.5]nonane
  • 1-Oxa-8-azaspiro[4.5]decane

Comparison: 1-Oxa-7-azaspiro[4.5]decane oxalate is unique due to its specific ring structure, which includes both oxygen and nitrogen atoms. This configuration provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

1-oxa-9-azaspiro[4.5]decane;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-3-8(7-9-5-1)4-2-6-10-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

WAPDBXLNEXOQTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCO2)CNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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